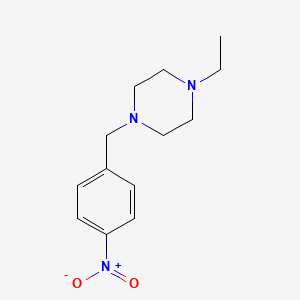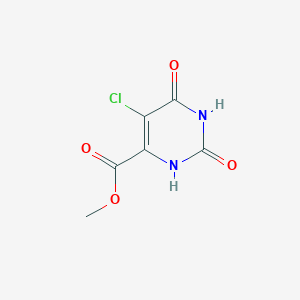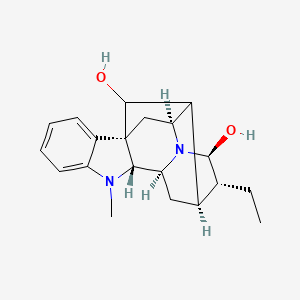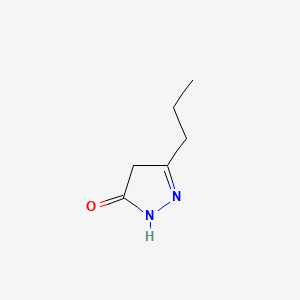
2-エトキシ安息香酸メチル
概要
説明
Methyl 2-ethoxybenzoate is an organic compound with the molecular formula C10H12O3. It is a colorless to almost colorless clear liquid with a pleasant odor. This compound is primarily used in the field of organic synthesis and as an intermediate in the production of various chemicals .
科学的研究の応用
Methyl 2-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a starting material for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.
生化学分析
Biochemical Properties
Methyl 2-ethoxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the methylation process, such as S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT). This interaction is crucial for the biosynthesis of volatile esters like methylbenzoate . Additionally, methyl 2-ethoxybenzoate can bind to specific proteins, affecting their structural conformation and activity .
Cellular Effects
Methyl 2-ethoxybenzoate has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the metabolic pathways of benzoate catabolism . Furthermore, methyl 2-ethoxybenzoate can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby altering cellular responses .
Molecular Mechanism
The molecular mechanism of action of methyl 2-ethoxybenzoate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, methyl 2-ethoxybenzoate can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-ethoxybenzoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl 2-ethoxybenzoate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to methyl 2-ethoxybenzoate in in vitro and in vivo studies has demonstrated its potential to cause alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of methyl 2-ethoxybenzoate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, methyl 2-ethoxybenzoate can cause toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular function and overall health of the animal models .
Metabolic Pathways
Methyl 2-ethoxybenzoate is involved in several metabolic pathways, including the benzoate catabolism pathway. It interacts with enzymes such as benzoate 1,2-dioxygenase, which catalyzes the initial step in the aerobic degradation of benzoate . This interaction leads to the formation of intermediate metabolites that are further processed in the metabolic pathway. Methyl 2-ethoxybenzoate can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .
Transport and Distribution
The transport and distribution of methyl 2-ethoxybenzoate within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, methyl 2-ethoxybenzoate can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .
Subcellular Localization
Methyl 2-ethoxybenzoate exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, methyl 2-ethoxybenzoate has been localized to the cytosol, where it participates in various biochemical reactions . Its subcellular localization can influence its interactions with other biomolecules and its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-ethoxybenzoate can be synthesized through the esterification of 2-ethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of methyl 2-ethoxybenzoate involves the continuous esterification process where 2-ethoxybenzoic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired ester from the reaction by-products .
化学反応の分析
Types of Reactions: Methyl 2-ethoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, methyl 2-ethoxybenzoate can be hydrolyzed to produce 2-ethoxybenzoic acid and methanol.
Reduction: It can be reduced to 2-ethoxybenzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Hydrolysis: 2-ethoxybenzoic acid and methanol.
Reduction: 2-ethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
作用機序
The mechanism of action of methyl 2-ethoxybenzoate involves its interaction with various molecular targets depending on its application. For instance, in drug development, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary based on the specific derivative or application being studied .
類似化合物との比較
Ethopabate: Methyl 4-acetamido-2-ethoxybenzoate, used as a coccidiostat in veterinary medicine.
Methyl benzoate: A simpler ester used in perfumery and as a solvent.
Uniqueness: Methyl 2-ethoxybenzoate is unique due to its ethoxy group at the ortho position, which imparts distinct chemical properties and reactivity compared to other benzoate esters. This structural feature makes it a valuable intermediate in organic synthesis and various industrial applications .
特性
IUPAC Name |
methyl 2-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-7-5-4-6-8(9)10(11)12-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYQKAPOTVSWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324409 | |
| Record name | Methyl 2-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3686-55-3 | |
| Record name | Methyl 2-ethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3686-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 406652 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003686553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3686-55-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-ethoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of methyl 2-ethoxybenzoate in the context of the provided research papers?
A1: Based on the research, methyl 2-ethoxybenzoate serves as a starting material in synthesizing pharmaceutical intermediates. Specifically, it is used in the synthesis of vardenafil, a drug used to treat erectile dysfunction []. The process involves a three-step reaction starting with the hydrazinolysis of methyl 2-ethoxybenzoate with hydrazine hydrate [].
Q2: Has methyl 2-ethoxybenzoate been explored for applications beyond vardenafil synthesis?
A2: Yes, the research indicates its application in developing MRI contrast agents. One study highlights its use in synthesizing a cyclen-based ligand, 1,4,7-tris(carboxymethyl)-10-(methyl,2-ethoxybenzoate)1,4,7,10-tetraazacyclododecane (DO3A-MEB), which, upon complexation with Gadolinium (Gd), forms a stable complex exhibiting enhanced relaxivity compared to the commercially available Gd-DTPA contrast agent [].
Q3: What are the confirmed structural characteristics of methyl 2-ethoxybenzoate?
A3: While the provided abstracts don't detail the spectroscopic data, the structure of the final products synthesized using methyl 2-ethoxybenzoate, namely 2-ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide, has been confirmed using ¹H NMR and MS techniques [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584385.png)
